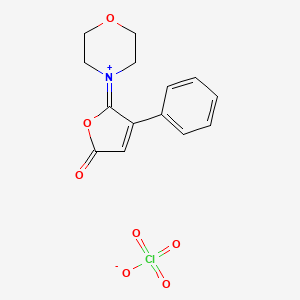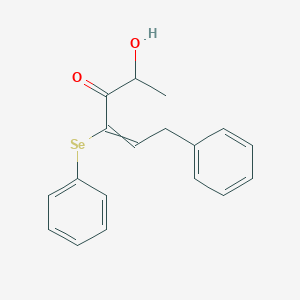
Hexacos-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacos-1-yne is an organic compound with the molecular formula C26H50 . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacos-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions . For instance, treating hex-1-yne with sodium amide (NaNH₂) followed by 1-bromobutane can yield this compound . This method is advantageous due to its generality and efficiency in producing substituted alkynes from simpler precursors.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes . These processes often use transition metal catalysts to facilitate the formation of the carbon-carbon triple bond under controlled conditions. The specifics of these methods can vary depending on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Hexacos-1-yne undergoes several types of chemical reactions, including:
Addition Reactions: The addition of hydrogen halides (HX) or halogens (X₂) to the triple bond.
Oxidation and Reduction: These reactions can modify the triple bond to form different functional groups.
Substitution Reactions: Involving the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions to form haloalkenes and geminal dihalides.
Sodium Amide (NaNH₂): Utilized in the alkylation of acetylide anions.
Transition Metal Catalysts: Employed in various catalytic processes for industrial production.
Major Products
The major products formed from these reactions include haloalkenes , geminal dihalides , and other substituted alkynes .
Scientific Research Applications
Hexacos-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of alkyne chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexacos-1-yne involves its reactivity at the carbon-carbon triple bond . This bond can participate in various electrophilic addition reactions, where the triple bond acts as a nucleophile and reacts with electrophiles such as hydrogen halides . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Hexacos-1-yne can be compared with other similar compounds such as:
Hexacos-1-ene: An alkene with a double bond instead of a triple bond.
Hexadec-1-yne: A shorter alkyne with a similar structure but fewer carbon atoms.
Uniqueness
This compound is unique due to its long carbon chain and the presence of a carbon-carbon triple bond , which imparts distinct chemical properties and reactivity compared to shorter alkynes and alkenes .
Properties
CAS No. |
61847-86-7 |
|---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
hexacos-1-yne |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h1H,4-26H2,2H3 |
InChI Key |
XJOQNDHCYRZZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione](/img/structure/B14565785.png)


![[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid](/img/structure/B14565800.png)
![2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14565816.png)


![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide](/img/structure/B14565829.png)





